molecular formula C16H16O3 B1216714 Ethyl 4-(benzyloxy)benzoate CAS No. 56441-55-5

Ethyl 4-(benzyloxy)benzoate

Cat. No.: B1216714
CAS No.: 56441-55-5
M. Wt: 256.3 g/mol
InChI Key: UMOKJIWMQFEFJE-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)benzoate: is an organic compound with the molecular formula C16H16O3 . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a benzyloxy substituent on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Ethyl 4-(benzyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of fragrances, dyes, and other specialty chemicals.

Safety and Hazards

Ethyl 4-(benzyloxy)benzoate is classified as causing serious eye damage (Category 1, H318) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Safety measures include wearing eye protection and avoiding contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

Ethyl 4-(benzyloxy)benzoate is a unique chemical compound with the empirical formula C16H16O3

Mode of Action

It’s known that benzylic compounds are generally activated towards free radical attack . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes at the molecular level. More detailed studies are required to fully understand its mode of action.

Biochemical Pathways

It’s known that esters, a class of compounds to which this compound belongs, can undergo various reactions such as hydrolysis, reduction, and trans-esterification . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Esters are generally known to be readily absorbed and distributed in the body, and they are typically metabolized by esterases present in various tissues . The specific impact of these properties on the bioavailability of this compound would need to be determined through further pharmacokinetic studies.

Result of Action

It’s known that the benzylic position in benzylic compounds is activated, which can lead to various reactions such as oxidation and reduction . These reactions can potentially result in various molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(benzyloxy)benzoate can be synthesized through the esterification of 4-(benzyloxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 4-(benzyloxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed:

    Oxidation: 4-(benzyloxy)benzoic acid or 4-(benzyloxy)benzaldehyde.

    Reduction: 4-(benzyloxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl 4-(benzyloxy)benzoate
  • Propyl 4-(benzyloxy)benzoate
  • Butyl 4-(benzyloxy)benzoate

Comparison: this compound is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, propyl, and butyl analogs, the ethyl ester may exhibit different rates of hydrolysis and interaction with biological targets. The choice of ester group can be tailored to achieve desired properties for specific applications.

Properties

IUPAC Name

ethyl 4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-16(17)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOKJIWMQFEFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204997
Record name Ethyl 4-benzyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56441-55-5
Record name Ethyl 4-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56441-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-benzyloxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056441555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-benzyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

35 mmol of benzyl bromide (BzBn, 35 mmol of ethyl 4-hydroxybenzoate (10), 14 g of Cs2CO3 and 40 ml of DMF were combined and stirred at RT ove night. Then the reaction mixture was poured into water and the product was collected by extraction. The organic solution was washed with brine and dried over MgSO4. After evaporation of solvent, pure product was obtained in yield of 100%.
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35 mmol
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35 mmol
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Cs2CO3
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14 g
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Ethyl 4-aminobenzoate (8.25g) in a mixture of conc. hydrochloric acid (12.5ml) and water (12.5ml.) at 0° C was diazotised by the addition of sodium nitrite (3.45g). The solution of the diazo compound was added to benzyl alcohol (20g) at 35° C with stirring then stirred at this temperature for 3hr. The reaction mixture was cooled and 4-ethoxycarbonylphenoxy phenyl methane isolated by extraction with ether, m.p. 45° C.
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12.5 mL
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12.5 mL
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3.45 g
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diazo
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Synthesis routes and methods IV

Procedure details

Sodium hydride (4.8g. of 50% suspension in oil) was added to a solution of ethyl p-hydroxybenzoate (166g.) in dimethylformamide (1 l). Benzyl chloride (126 g.) was added dropwise to the solution and the mixture heated on a steam bath for 2 hours. The solution was allowed to cool and ethanol (100 mls.) was added and the mixture poured into water (3 l) and then extracted with chloroform. The organic layer was dried (anhydrous MgSO4), filtered and the solvent removed under high vacuum. The resulting crude product was recrystallized from ethanol to yield pure 4-ethoxycarbonylphenoxyphenyl methane (154.2g.), b.pt. 172-3 at 10mm Hg.
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4.8 g
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126 g
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100 mL
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3 L
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Synthesis routes and methods V

Procedure details

To a solution of methyl magnesium iodide prepared from magnesium (0.72g.; 0.03 mole) and methyl iodide (1.42g.; 0.01 mole) in ether (20ml) using standard methods, 4-bromo-phenylbenzyl ether in ether (20ml) was added dropwise with stirring then stirred until reaction was complete (1hr.). Ethyl chloroformate (3.24g.; 0.03 mole) in dry ether (20ml) was then added to the reaction mixture which was then boiled under reflux for 2 hrs. After cooling the reaction mixture was allowed to stand at room temperature for two days then worked up by the addition of water (40ml) and dilute hydrochloric acid (20ml). Separation of the ether layer followed by drying (anhyd. MgSO4), yielded 4-ethoxycarbonylphenoxy phenyl methane, m.p. 45° C.
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20 mL
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40 mL
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0.72 g
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1.42 g
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20 mL
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4-bromo-phenylbenzyl ether
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3.24 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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